Physical properties and solubility profile of N-Boc-3-benzyl-4-oxopyrrolidine
Physical properties and solubility profile of N-Boc-3-benzyl-4-oxopyrrolidine
An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-3-benzyl-4-oxopyrrolidine
Introduction
N-Boc-3-benzyl-4-oxopyrrolidine, formally known as tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its rigid pyrrolidinone core, substituted with a lipophilic benzyl group and protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile scaffold for synthesizing a wide array of complex molecular architectures and potential therapeutic agents. Understanding the fundamental physical properties and solubility behavior of this intermediate is not merely academic; it is a critical prerequisite for successful reaction design, process scale-up, purification, and formulation development.
This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of N-Boc-3-benzyl-4-oxopyrrolidine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document elucidates the structural rationale behind the compound's behavior, offers predictive insights based on analogous structures, and provides robust, field-proven experimental protocols for researchers to determine these properties with high fidelity in their own laboratories. Given the sparse availability of specific experimental data in public literature for this exact molecule, this guide emphasizes the imperative of empirical validation and equips the scientist with the necessary methodological framework.
Section 1: Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its core physical and chemical identifiers. While extensive experimental data for N-Boc-3-benzyl-4-oxopyrrolidine is not widely published, we can consolidate its calculated properties and infer others based on well-understood chemical principles and data from structurally related analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate | Standard Nomenclature |
| Molecular Formula | C₁₆H₂₁NO₃ | PubChem[1] |
| Molecular Weight | 275.34 g/mol | Calculated from Formula |
| Monoisotopic Mass | 275.15213 Da | PubChem[1] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from analogs like N-Boc-3-pyrrolidinone (yellowish-white solid)[2]. Requires experimental verification. |
| Melting Point | Not available in literature. | Must be determined experimentally. Analogs show a wide range, e.g., N-Boc-3-pyrrolidinone (34-38 °C) and Boc-3-fluoro-4-oxopyrrolidine (76-81 °C)[3], indicating high sensitivity to substitution. |
| Boiling Point | Not available in literature. | Expected to be high, with probable decomposition at atmospheric pressure. Vacuum distillation may be feasible. |
| Predicted XlogP | 2.7 | PubChem[1] |
| CAS Number | 874899-63-5 | Chemical Abstract Service |
Expert Insights on Core Properties
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Physical State and Melting Point: The presence of a planar carbamate, a ketone carbonyl, and a benzyl group introduces significant intermolecular forces (dipole-dipole and π-stacking), which strongly suggests a solid state at room temperature. However, the bulky tert-butyl group can disrupt crystal lattice packing. The significant variation in melting points among similar pyrrolidinones underscores that a reliable value for the title compound can only be obtained through empirical measurement.
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Lipophilicity (XlogP): The predicted XlogP value of 2.7 indicates a moderate degree of lipophilicity.[1] This value represents a balance between the polar ketone and carbamate functionalities and the nonpolar benzyl and Boc groups. From a drug development perspective, this suggests the molecule possesses sufficient lipid solubility to have the potential for good membrane permeability, a desirable trait for orally bioavailable drug candidates.
Section 2: Solubility Profile: A Predictive and Experimental Approach
The solubility of N-Boc-3-benzyl-4-oxopyrrolidine is governed by the interplay of its distinct structural motifs. A thorough understanding of this profile is essential for selecting appropriate solvents for synthesis, chromatography, and crystallization.
Structural Rationale for Solubility
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Polar Moieties: The oxygen atoms of the ketone and the N-Boc carbonyl group are hydrogen bond acceptors. This feature promotes solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).
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Nonpolar Moieties: The benzyl ring and the tert-butyl group are large, nonpolar, and sterically hindering. These groups dominate the molecule's interaction with nonpolar solvents through van der Waals forces and contribute to its solubility in solvents like dichloromethane and toluene.
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Water Solubility: The molecule lacks easily ionizable or hydrogen bond-donating groups (like -OH or -NH). Combined with its significant nonpolar surface area, this predicts very low solubility in water. N-Boc-3-pyrrolidinone, a related compound, is noted as being insoluble in water.[2]
Qualitative Solubility Predictions
Based on the structural analysis and data from analogous compounds[2][4], the following qualitative solubility profile is predicted. This table should serve as a starting point for solvent screening, not as a substitute for experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carbonyl oxygens facilitates dissolution. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions effectively solvate the polar regions of the molecule.[2][4] |
| Nonpolar Aromatic | Toluene | Moderate | π-stacking interactions between toluene and the benzyl ring can contribute to solubility. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low / Insoluble | The molecule's polarity is too high for effective solvation in purely aliphatic, nonpolar solvents.[4] |
| Aqueous | Water | Insoluble | The large nonpolar surface area and lack of hydrogen bond donors lead to hydrophobicity.[2] |
Section 3: Experimental Methodologies for Characterization
To ensure scientific rigor and reproducibility, the predicted properties must be confirmed through standardized experimental protocols. The following methodologies are designed to be self-validating and are standard practice in the pharmaceutical industry.
Protocol 1: Melting Point Determination
Objective: To determine the precise melting range of the compound, which serves as an indicator of purity.
Methodology:
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Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. A pure, crystalline solid is ideal.
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Loading: Finely crush a small amount of the solid and pack it into a capillary tube to a depth of 2-3 mm.
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Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement:
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Perform a rapid preliminary scan to approximate the melting point.
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For the accurate measurement, set the ramp rate to 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.
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Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To accurately measure the solubility of the compound in various solvents at a specified temperature (e.g., 25 °C). This method is considered the gold standard for its reliability.[5]
Methodology:
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Preparation: Add an excess amount of N-Boc-3-benzyl-4-oxopyrrolidine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
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Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.
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Phase Separation: Allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples at the controlled temperature.
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Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a pre-weighed volumetric flask.
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Quantification:
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Dilute the filtrate with a suitable mobile phase.
-
Analyze the concentration of the compound using a validated analytical technique, such as HPLC-UV, against a calibration curve prepared from known standards.
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Alternatively, for a gravimetric approach, evaporate the solvent from the filtrate under vacuum and weigh the remaining solid residue.
-
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Workflow for Quantitative Solubility Determination
Caption: Isothermal shake-flask solubility determination workflow.
Section 4: Chemical Stability and Handling
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Stability: The most significant chemical liability of this molecule is the N-Boc protecting group. It is stable under neutral and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[2] This lability is, of course, a key feature for its use in multi-step synthesis. The pyrrolidinone ring itself is generally stable.
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Storage: Based on best practices for similar compounds, N-Boc-3-benzyl-4-oxopyrrolidine should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and potential long-term degradation.[6]
Conclusion
N-Boc-3-benzyl-4-oxopyrrolidine is a valuable synthetic intermediate whose physicochemical profile can be largely predicted from its molecular structure. It is expected to be a moderately lipophilic solid with high solubility in a range of polar aprotic and protic organic solvents, and poor solubility in water and nonpolar aliphatic hydrocarbons. While these predictions provide a strong foundation for its use, this guide underscores the critical importance of experimental verification. The detailed protocols for determining melting point and quantitative solubility provide researchers and drug development professionals with the tools to generate the precise, reliable data necessary for advancing their scientific objectives.
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